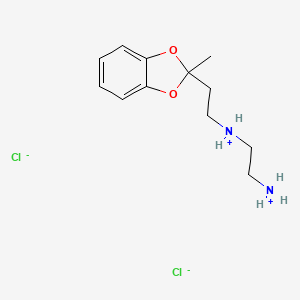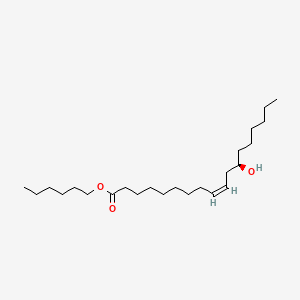
Hexyl (R)-12-hydroxyoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl ®-12-hydroxyoleate is an ester compound derived from oleic acid, a monounsaturated fatty acid, and hexanol This compound is characterized by the presence of a hydroxyl group at the 12th carbon of the oleic acid chain, making it a hydroxy ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl ®-12-hydroxyoleate can be synthesized through esterification reactions. One common method involves the reaction of oleic acid with hexanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hexyl ®-12-hydroxyoleate may involve continuous esterification processes. These processes utilize large-scale reactors where oleic acid and hexanol are continuously fed into the system, and the ester product is continuously removed. Catalysts such as sulfuric acid or solid acid catalysts are used to enhance the reaction rate and yield. The product is then subjected to purification steps, including distillation and filtration, to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Hexyl ®-12-hydroxyoleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield oleic acid and hexanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis (saponification) can be carried out using sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄) are used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Oleic acid and hexanol.
Transesterification: Different esters and alcohols.
Scientific Research Applications
Hexyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of Hexyl ®-12-hydroxyoleate involves its interaction with biological membranes and enzymes. The hydroxyl group at the 12th carbon allows it to participate in hydrogen bonding and other interactions with proteins and lipids. This can affect membrane fluidity and permeability, as well as enzyme activity. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Comparison with Similar Compounds
Hexyl ®-12-hydroxyoleate can be compared with other similar compounds, such as:
Methyl oleate: An ester of oleic acid and methanol, used as a biodiesel component.
Ethyl oleate: An ester of oleic acid and ethanol, used as a solvent and in pharmaceutical formulations.
Butyl oleate: An ester of oleic acid and butanol, used as a plasticizer and lubricant.
Uniqueness
Hexyl ®-12-hydroxyoleate is unique due to the presence of the hydroxyl group at the 12th carbon, which imparts distinct chemical and physical properties. This hydroxyl group allows for additional hydrogen bonding and interactions, making it suitable for specific applications in cosmetics and pharmaceuticals.
Properties
CAS No. |
6030-14-4 |
|---|---|
Molecular Formula |
C24H46O3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
hexyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C24H46O3/c1-3-5-7-15-19-23(25)20-16-13-11-9-10-12-14-17-21-24(26)27-22-18-8-6-4-2/h13,16,23,25H,3-12,14-15,17-22H2,1-2H3/b16-13-/t23-/m1/s1 |
InChI Key |
KITUJVIGXXGBLV-AONZOJHOSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCCCC)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


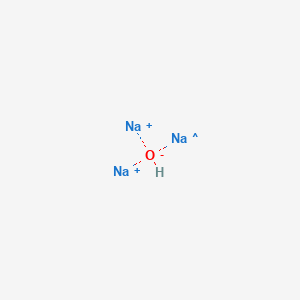
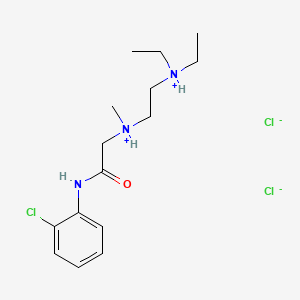
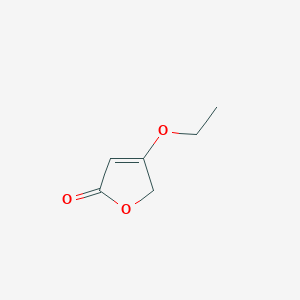


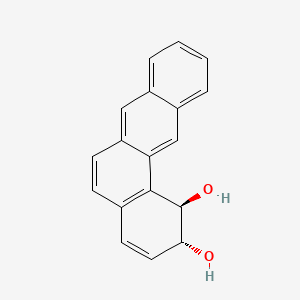


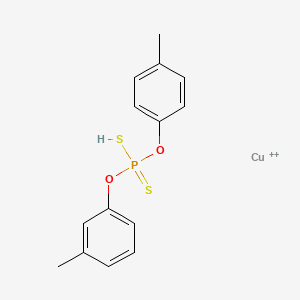
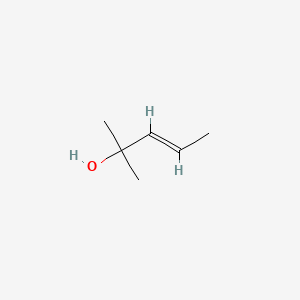
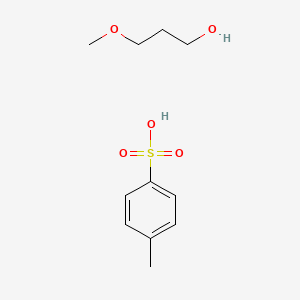
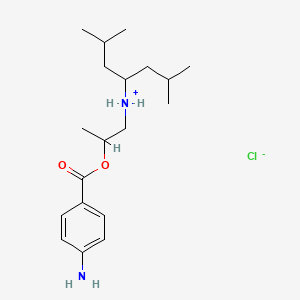
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)
